3-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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Overview
Description
3-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxy groups and an oxazole ring, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 3-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the benzyl group: This step involves the use of benzyl halides in the presence of a base to form the desired benzylated product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
3-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and eliciting desired effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 3-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-4,5-dihydro-1,2-oxazole-5-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 2-(2,5-dimethoxyphenyl)-3-(4-methoxybenzyl)-1,3-thiazolidin-4-one
- 2,5-dimethoxybenzyl chloride
- 3,5-dimethoxybenzyl bromide
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, making this compound unique in its applications and properties.
Properties
Molecular Formula |
C20H22N2O5 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-(2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C20H22N2O5/c1-24-14-6-4-13(5-7-14)12-21-20(23)19-11-17(22-27-19)16-10-15(25-2)8-9-18(16)26-3/h4-10,19H,11-12H2,1-3H3,(H,21,23) |
InChI Key |
NKKJCDSDIJMYSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CC(=NO2)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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